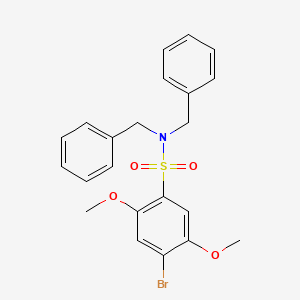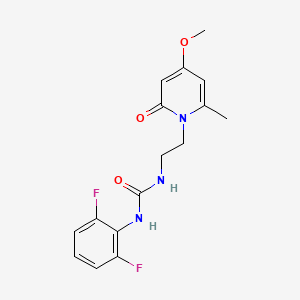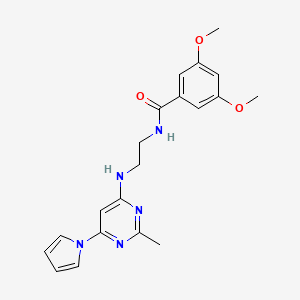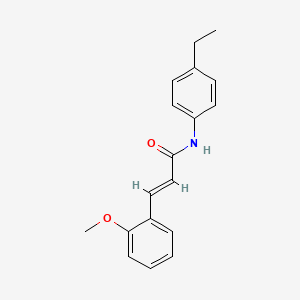![molecular formula C22H27N5O5S B2553130 1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-6-(フラン-2-イル)-3-メチル-N-(2-モルホリノエチル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミド CAS No. 1021250-98-5](/img/structure/B2553130.png)
1-(1,1-ジオキシドテトラヒドロチオフェン-3-イル)-6-(フラン-2-イル)-3-メチル-N-(2-モルホリノエチル)-1H-ピラゾロ[3,4-b]ピリジン-4-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a useful research compound. Its molecular formula is C22H27N5O5S and its molecular weight is 473.55. The purity is usually 95%.
BenchChem offers high-quality 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
カリウムチャネル活性化剤
この化合物は、Gタンパク質共役型内向き整流性カリウム(GIRK)チャネル活性化剤として同定されています . GIRKチャネルは、細胞の電気的活動を調節する上で重要な役割を果たし、活性化剤は様々な神経疾患の治療に役立ちます .
薬物代謝および薬物動態(DMPK)
この化合物は、化合物の薬物様特性を評価するための予備試験である、ティア1 DMPKアッセイで評価されています . これらの試験は、化合物の吸収、分布、代謝、排泄(ADME)特性に関する貴重な情報を提供できます .
リード最適化
この化合物は、リード最適化の取り組みで使用されてきました。これは、薬物発見の段階であり、化合物の効力、選択性、薬物動態特性を向上させるために、小さな構造修飾が化合物に加えられます .
化学プローブ
この化合物は、化学プローブのテーマ別コレクションの一部でした . 化学プローブは、細胞生物学における強力なツールであり、タンパク質の機能を研究し、薬物標的を特定し、細胞プロセスを探求するために使用できます .
合成とキャラクタリゼーション
この化合物は、一連の類似化合物の一部として合成され、特性評価されています . このプロセスには、化合物の物理的および化学的特性(反応性、安定性、構造など)を決定することが含まれます .
生物学的キャラクタリゼーション
この化合物の生物学的キャラクタリゼーションには、生物学的システムとの相互作用の研究が含まれます . これには、化合物の有効性、毒性、作用機序の試験が含まれます .
作用機序
Target of Action
The primary target of the compound 1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholinoethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in maintaining the resting potential of the cell and regulating neuronal excitability .
Mode of Action
The compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their opening and allowing potassium ions to flow into the cell . This influx of potassium ions hyperpolarizes the cell, decreasing its excitability .
Biochemical Pathways
The activation of GIRK channels by the compound affects the potassium ion homeostasis pathway . The increased influx of potassium ions into the cell can lead to downstream effects such as the modulation of neuronal firing and neurotransmitter release .
Pharmacokinetics
The compound has been evaluated in tier 1 DMPK (Drug Metabolism and Pharmacokinetics) assays . It has shown nanomolar potency as a GIRK1/2 activator and improved metabolic stability over prototypical urea-based compounds . .
Result of Action
The activation of GIRK channels by the compound leads to a decrease in neuronal excitability . This can result in a variety of molecular and cellular effects, depending on the specific type of neuron and the neural circuit in which it is located .
特性
IUPAC Name |
1-(1,1-dioxothiolan-3-yl)-6-(furan-2-yl)-3-methyl-N-(2-morpholin-4-ylethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N5O5S/c1-15-20-17(22(28)23-5-6-26-7-10-31-11-8-26)13-18(19-3-2-9-32-19)24-21(20)27(25-15)16-4-12-33(29,30)14-16/h2-3,9,13,16H,4-8,10-12,14H2,1H3,(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJEQJXVHHUFBJV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CO3)C(=O)NCCN4CCOCC4)C5CCS(=O)(=O)C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N5O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 4-(2-{2-oxo-5-[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]-1,2-dihydropyridin-1-yl}acetamido)benzoate](/img/structure/B2553047.png)

![Methyl 2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]acetate](/img/structure/B2553050.png)

![N-(3,4-difluorophenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2553055.png)


![N-(3,4-dimethoxyphenyl)-2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-oxo-3,4,5,6,7,8-hexahydroquinazolin-3-yl]acetamide](/img/structure/B2553061.png)
![(1R,2R,5S,6R,7R)-6,8,8-Trimethyl-3-azatricyclo[5.1.1.02,5]nonan-4-one](/img/structure/B2553062.png)
![3-bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine hydrochloride](/img/new.no-structure.jpg)
![2-Chloro-N-[(3-methoxy-4-methylphenyl)methyl]-N-(oxan-3-yl)acetamide](/img/structure/B2553064.png)

![3-(2-Fluorophenyl)-1-{octahydrocyclopenta[c]pyrrol-2-yl}propan-1-one](/img/structure/B2553068.png)
![N'-(4-carbamoylphenyl)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]ethanediamide](/img/structure/B2553069.png)
